Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate is a chemical compound with the molecular formula C18H21BrClNO3 and a molecular weight of 414.72 . This compound is known for its unique structure, which includes an amino group, a benzyloxy group, and a bromophenyl group attached to a propanoate ester. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzyloxy group: This step involves the reaction of a suitable phenol derivative with benzyl bromide in the presence of a base to form the benzyloxy group.
Bromination: The next step involves the bromination of the aromatic ring to introduce the bromine atom at the desired position.
Amino group introduction: The amino group is introduced through a nucleophilic substitution reaction.
Esterification: Finally, the esterification of the carboxylic acid group with ethanol yields the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The bromine atom in the aromatic ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate can be compared with other similar compounds, such as:
Ethyl 3-amino-3-[4-(methoxy)-3-bromophenyl]propanoate: This compound has a methoxy group instead of a benzyloxy group, which may affect its reactivity and biological activity.
Ethyl 3-amino-3-[4-(benzyloxy)-3-chlorophenyl]propanoate: The presence of a chlorine atom instead of a bromine atom can influence the compound’s chemical properties and reactions.
Ethyl 3-amino-3-[4-(benzyloxy)-3-fluorophenyl]propanoate: The fluorine atom can significantly alter the compound’s electronic properties and interactions with biological targets.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C18H20BrNO3 |
---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
ethyl 3-amino-3-(3-bromo-4-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C18H20BrNO3/c1-2-22-18(21)11-16(20)14-8-9-17(15(19)10-14)23-12-13-6-4-3-5-7-13/h3-10,16H,2,11-12,20H2,1H3 |
InChI Key |
JFDGUDUPRQVHFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.